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molecular formula C6H18Cl2N2S2 B1193997 Homocystamine dihydrochloride CAS No. 29205-72-9

Homocystamine dihydrochloride

Cat. No. B1193997
M. Wt: 253.3 g/mol
InChI Key: UBGCDCQBNHPNME-UHFFFAOYSA-N
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Patent
US04424283

Procedure details

There was added 2.4 grams of the aminopropyldisulfide dihydrochloride of Example 3 to 200 ml of a 90:10 water-methanol solution containing 2.6 grams of potassium hydroxide and 20 grams of sodium bicarbonate. The resulting solution was allowed to stir at ambient temperatures at 20 minutes. There was added to this solution 20 grams of the chlorosulfonated polystyrene prepared in Example 1 and the resulting mixture was heated at reflux for a period of 4 hours. Based on method of preparation, there was obtained a sulfonated polystyrene having chemically combined styrenesulfone units with aminopropyldisulfide units covalently attached to sulfur by nitrogen-sulfur linkages.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
101.5 (± 98.5) mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
polystyrene
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH2:4][CH2:5][CH2:6][S:7][S:8][CH2:9][CH2:10][CH2:11][NH2:12].[OH-].[K+].C(=O)(O)[O-].[Na+]>O.CO>[NH2:3][CH2:4][CH2:5][CH2:6][S:7][S:8][CH2:9][CH2:10][CH2:11][NH2:12] |f:0.1.2,3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
Cl.Cl.NCCCSSCCCN
Name
Quantity
101.5 (± 98.5) mL
Type
solvent
Smiles
O.CO
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
polystyrene
Quantity
20 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
to stir at ambient temperatures at 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a period of 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Based on method of preparation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Name
Type
product
Smiles
NCCCSSCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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